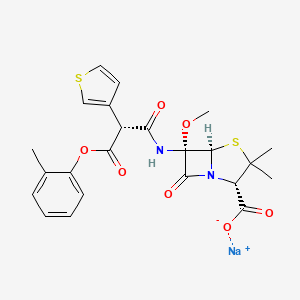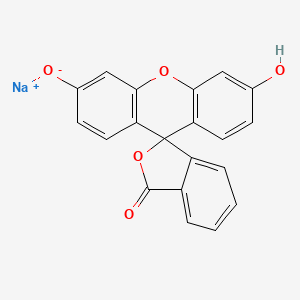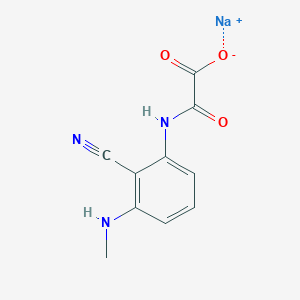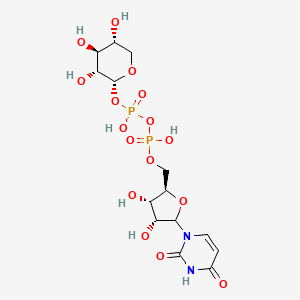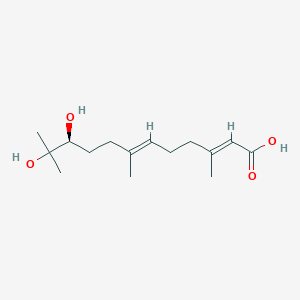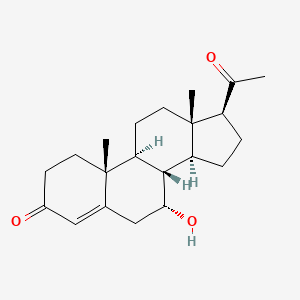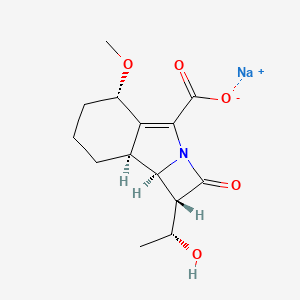
Sanfetrinem sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sanfetrinem sodium: is a beta-lactam antibiotic that belongs to the carbapenem class. It was developed by GlaxoSmithKline in the 1990s and is known for its broad-spectrum antibacterial activity. This compound is particularly notable for its potential use in treating infections caused by drug-resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route typically involves the use of carbapenem synthetase enzymes such as carbapenem synthetase (carA), carboxymethylproline synthase (carB), and carbapenem synthase (carC) . These enzymes facilitate the formation of the carbapenem core structure, which is then modified through various chemical reactions to produce the final compound.
Industrial Production Methods: Industrial production of sanfetrinem sodium involves large-scale fermentation processes using genetically engineered microorganisms that express the necessary biosynthetic enzymes. The fermentation broth is then subjected to a series of purification steps, including extraction, crystallization, and drying, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Sanfetrinem sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified antibacterial activity. These derivatives are often tested for their efficacy against different bacterial strains to identify potential new drug candidates .
Scientific Research Applications
Sanfetrinem sodium has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of beta-lactam antibiotics.
Biology: It is used in studies investigating the mechanisms of bacterial resistance and the development of new antibacterial agents.
Industry: It is used in the development of new formulations and delivery systems for beta-lactam antibiotics.
Mechanism of Action
Sanfetrinem sodium exerts its antibacterial effects by inhibiting bacterial penicillin-binding proteins (PBPs). These proteins are essential for the synthesis of the bacterial cell wall. By binding to PBPs, this compound disrupts the formation of the cell wall, leading to bacterial cell lysis and death . The compound’s activity is enhanced in the presence of beta-lactamase inhibitors, which prevent the degradation of the beta-lactam ring by bacterial enzymes .
Comparison with Similar Compounds
Imipenem: Another carbapenem antibiotic with broad-spectrum activity.
Meropenem: Known for its stability against beta-lactamases and its effectiveness against a wide range of bacteria.
Doripenem: Similar to meropenem, with enhanced activity against certain Gram-negative bacteria.
Uniqueness of Sanfetrinem Sodium: this compound is unique due to its oral bioavailability, which makes it more convenient for clinical use compared to other carbapenems that require intravenous administration. Additionally, its activity against drug-resistant bacteria, including Mycobacterium tuberculosis, highlights its potential as a valuable therapeutic agent .
Properties
CAS No. |
141611-76-9 |
|---|---|
Molecular Formula |
C14H18NNaO5 |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
sodium;(1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylate |
InChI |
InChI=1S/C14H19NO5.Na/c1-6(16)9-11-7-4-3-5-8(20-2)10(7)12(14(18)19)15(11)13(9)17;/h6-9,11,16H,3-5H2,1-2H3,(H,18,19);/q;+1/p-1/t6-,7+,8+,9-,11-;/m1./s1 |
InChI Key |
YXEMRWDSRDEZLB-KOKFPPFCSA-M |
SMILES |
CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)[O-])OC)O.[Na+] |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)[O-])OC)O.[Na+] |
Canonical SMILES |
CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)[O-])OC)O.[Na+] |
Pictograms |
Irritant; Health Hazard |
Synonyms |
4-methoxy-10-(1-hydroxyethyl)-11-oxo-1-azatricyclo(7.2.0.03,8) undec-2-enecarboxylate GV 104326 GV-104326 GV104326 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


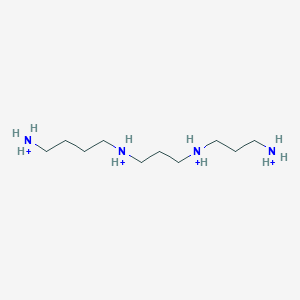
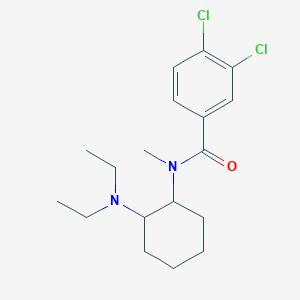

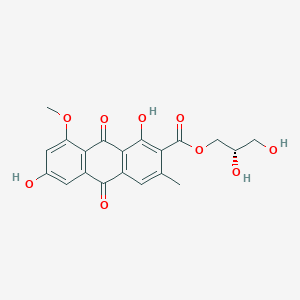
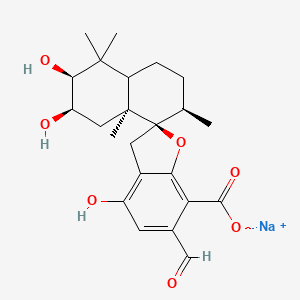
![Sodium 3-[{3-amino-4-[(e)-(5-bromopyridin-2-yl)diazenyl]phenyl}(propyl)amino]propane-1-sulfonate](/img/structure/B1260839.png)
